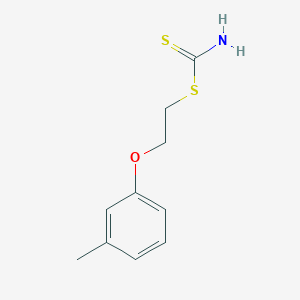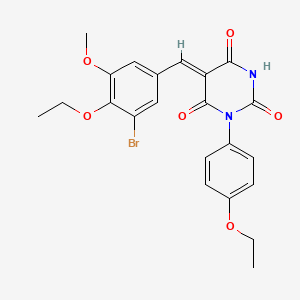
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a vital role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies, autoimmune diseases, and chronic inflammatory disorders.
Mécanisme D'action
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide works by selectively inhibiting the activity of BTK, which is a key enzyme in the B cell receptor (BCR) signaling pathway. By blocking BTK, this compound prevents the activation of downstream signaling pathways that lead to B cell proliferation and survival. This ultimately leads to the death of malignant B cells and suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, with a favorable safety profile. It has also been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to reduce the number of circulating B cells, which is a hallmark of B cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its potential to cause immunosuppression, which may increase the risk of infections.
Orientations Futures
There are several potential future directions for the development of 5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide. One area of interest is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Another potential application is the use of this compound in combination with immunotherapies, such as checkpoint inhibitors. Finally, there is also interest in the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
Méthodes De Synthèse
The synthesis of 5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide involves several steps, starting with the reaction of 2-phenoxyaniline with 2-bromoacetophenone to form 2-(2-phenoxyphenyl)-2-oxoethyl bromide. This intermediate is then reacted with 5-tert-butyl-2-methylfuran-3-amine to produce the final product, this compound.
Applications De Recherche Scientifique
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, this compound has also demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Propriétés
IUPAC Name |
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-17(14-20(25-15)22(2,3)4)21(24)23-18-12-8-9-13-19(18)26-16-10-6-5-7-11-16/h5-14H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVGHPGIZLZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide](/img/structure/B5018579.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)
![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)
![1-(2,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018591.png)

![ethyl 4-(2-phenylethyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5018597.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrophenyl)piperazine](/img/structure/B5018606.png)
![1-benzyl-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B5018630.png)

![2-(4-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5018663.png)
![N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5018664.png)
![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5018669.png)
![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018672.png)